molecular formula C9H14N2O3 B13790100 4,5-Bis(allyloxy)-2-imidazolidinone CAS No. 90566-09-9

4,5-Bis(allyloxy)-2-imidazolidinone

Cat. No.: B13790100
CAS No.: 90566-09-9
M. Wt: 198.22 g/mol
InChI Key: GWBFJJQNFCHKNQ-UHFFFAOYSA-N
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Description

4,5-Bis(allyloxy)-2-imidazolidinone is a heterocyclic organic compound that features an imidazolidinone core with two allyloxy groups attached at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(allyloxy)-2-imidazolidinone typically involves the reaction of imidazolidinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(allyloxy)-2-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like thiols or amines can react with the allyloxy groups in the presence of a base.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Imidazolidine derivatives.

    Substitution: Thioethers or amines.

Scientific Research Applications

4,5-Bis(allyloxy)-2-imidazolidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4,5-Bis(allyloxy)-2-imidazolidinone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The allyloxy groups can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis(allyloxy)-2-thiazolidinone: Similar structure but with a sulfur atom in place of the nitrogen in the imidazolidinone ring.

    4,5-Bis(allyloxy)-2-oxazolidinone: Similar structure but with an oxygen atom in place of the nitrogen in the imidazolidinone ring.

Uniqueness

4,5-Bis(allyloxy)-2-imidazolidinone is unique due to its imidazolidinone core, which imparts distinct chemical and biological properties. The presence of two allyloxy groups enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.

Properties

CAS No.

90566-09-9

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

4,5-bis(prop-2-enoxy)imidazolidin-2-one

InChI

InChI=1S/C9H14N2O3/c1-3-5-13-7-8(14-6-4-2)11-9(12)10-7/h3-4,7-8H,1-2,5-6H2,(H2,10,11,12)

InChI Key

GWBFJJQNFCHKNQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1C(NC(=O)N1)OCC=C

Origin of Product

United States

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